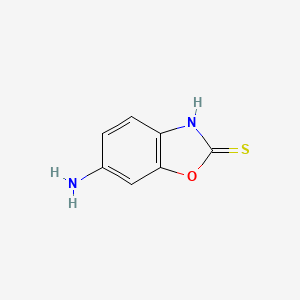

6-Amino-benzooxazole-2-thiol

説明

Overview of Heterocyclic Chemistry in Research

Heterocyclic chemistry is a significant branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. researchgate.netijpsr.com These compounds are of immense interest due to their widespread presence in natural products and their diverse applications in industries such as pharmaceuticals and agriculture. researchgate.neteuropa.eu The unique structures of heterocyclic compounds allow them to interact with biological systems, making them a cornerstone of medicinal chemistry and drug development. ijpsr.comchemistryjournal.net

The benzoxazole (B165842) scaffold, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged structure in medicinal chemistry. nih.govnih.govrsc.org Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. d-nb.infoontosight.ai This has led to the development of numerous benzoxazole-containing drugs and ongoing research into new therapeutic agents. nih.gov In material science, benzoxazoles are valued for their fluorescent properties, thermal stability, and unique optical and electronic characteristics. chemimpex.comtaylorandfrancis.com These features make them suitable for applications such as fluorescent dyes for biological imaging, high-performance polymers, and organic light-emitting diodes (OLEDs). ontosight.aichemimpex.com

Thiols, also known as mercaptans, are organic compounds containing a sulfhydryl (-SH) group. wikipedia.orgsigmaaldrich.com This functional group imparts unique chemical reactivity, making thiols crucial in various chemical and biological processes. tutorchase.com

In chemical systems, the thiol group's ability to be easily oxidized allows it to form disulfide bonds (R-S-S-R) or be further oxidized to sulfonic acids. wikipedia.org They are also potent nucleophiles and can form strong bonds with metals. creative-proteomics.com This reactivity makes them useful as building blocks in organic synthesis and as components in the development of sensors. sigmaaldrich.comcreative-proteomics.com

In biological systems, thiols play a vital role in antioxidant defense, protein structure and function, and cellular signaling. creative-proteomics.comontosight.ai The amino acid cysteine, which contains a thiol group, is fundamental to protein structure through the formation of disulfide bridges that stabilize protein folding. creative-proteomics.com Glutathione, a thiol-containing tripeptide, is a major cellular antioxidant, protecting cells from oxidative damage. creative-proteomics.comnih.gov Thiol groups can also undergo post-translational modifications, which regulate protein activity and signaling pathways. creative-proteomics.com

Significance of Benzoxazole Scaffolds in Medicinal and Material Sciences

Contextualization of 6-Amino-benzooxazole-2-thiol within Benzoxazole Derivatives

This compound is a specific derivative of the benzoxazole scaffold, characterized by the presence of an amino group at the 6th position and a thiol group at the 2nd position of the benzoxazole ring system.

The presence of both an amino (-NH2) and a thiol (-SH) group on the benzoxazole core gives this compound a unique chemical profile.

Amino Group (-NH2): The primary amine group is basic and can be protonated to form an ammonium (B1175870) ion. libretexts.orgpressbooks.pub It can act as a nucleophile and participate in hydrogen bonding, which can influence the molecule's solubility and its interactions with biological targets. libretexts.orgmdpi.com

Thiol Group (-SH): The thiol group is acidic and can be deprotonated to form a thiolate anion. tutorchase.com It is highly reactive and can undergo oxidation to form disulfide bonds or participate in nucleophilic reactions. wikipedia.org The thiol group's ability to form covalent bonds with proteins and chelate metals is a key aspect of its potential biological activity.

The combination of these two functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research.

The properties of this compound can be better understood by comparing it to related compounds.

Benzoxazole vs. Benzothiazole (B30560): Benzothiazole is a bioisostere of benzoxazole, where the oxygen atom in the five-membered ring is replaced by a sulfur atom. nih.gov This substitution can lead to differences in biological activity. Benzothiazole derivatives often exhibit a broader range of activities, potentially due to the increased polarizability and larger size of the sulfur atom, which can enhance interactions with biological targets. nih.gov Both scaffolds are important in the discovery of new agrochemicals and pharmaceuticals. tandfonline.comnih.govresearchgate.netscilit.com

Substituted Analogues: The nature and position of substituents on the benzoxazole ring significantly influence the compound's properties. For instance, comparing this compound to a precursor like 6-Nitro-benzooxazole-2-thiol (B81354) highlights the importance of the amino group, which is formed by the reduction of the nitro group. Similarly, a fluoro-substituted analogue like 6-Fluoro-1,3-benzoxazole-2-thiol demonstrates how a different substituent at the 6-position can alter properties such as metabolic stability.

Interactive Data Table: Comparison of Related Compounds

| Compound Name | Core Structure | Key Functional Groups | Notable Characteristics |

| This compound | Benzoxazole | Amino (-NH2), Thiol (-SH) | Possesses both nucleophilic amino and reactive thiol groups. |

| Benzoxazole | Benzoxazole | None | The parent heterocyclic compound. |

| Benzothiazole | Benzothiazole | None | Sulfur analogue of benzoxazole, often with broader biological activity. nih.gov |

| 6-Nitro-benzooxazole-2-thiol | Benzoxazole | Nitro (-NO2), Thiol (-SH) | A synthetic precursor to the amino analogue. |

| 6-Fluoro-1,3-benzoxazole-2-thiol | Benzoxazole | Fluoro (-F), Thiol (-SH) | Fluorine may enhance metabolic stability. |

| 2-Aminobenzothiazole (B30445) | Benzothiazole | Amino (-NH2) | Sulfur in the heterocyclic ring influences its properties compared to the oxazole analogue. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-amino-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARIJQZTDPNQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545363 | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-92-2 | |

| Record name | 6-Amino-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 6 Amino Benzooxazole 2 Thiol

Precursor Synthesis: 6-Nitro-benzooxazole-2-thiol (B81354)

The primary route to 6-Nitro-benzooxazole-2-thiol involves the cyclization of 2-Amino-5-nitrophenol (B90527).

Cyclization Reactions from 2-Amino-5-nitrophenol

The formation of the benzoxazole (B165842) ring from 2-Amino-5-nitrophenol is a key step, with potassium ethylxanthate (B89882) being a commonly employed reagent. ijpbs.comnih.govchemicalbook.commdpi.com

The reaction between 2-Amino-5-nitrophenol and potassium ethylxanthate is typically conducted in a pyridine (B92270) solvent at elevated temperatures. ijpbs.comchemicalbook.com A suspension of 2-amino-5-nitrophenol and potassium ethylxanthate in dry pyridine is heated, with temperatures around 120°C being cited in multiple studies. ijpbs.comnih.govchemicalbook.commdpi.com The reaction time can vary, with some procedures calling for stirring at 120°C for 6 to 8 hours. chemicalbook.com In some modified methods, after the initial heating period, the reaction mixture is stirred for an additional 16 hours at room temperature. ijpbs.comnih.govmdpi.com

The stoichiometry of the reactants plays a role in optimizing the yield. Typically, a slight excess of potassium ethylxanthate (1.1–1.2 equivalents) is used. Following the reaction, acidification of the mixture is necessary to precipitate the product. chemicalbook.com Hydrochloric acid (HCl), often at a concentration of 1.5N or 2M, is added to adjust the pH to approximately 6. ijpbs.comchemicalbook.commdpi.com This acidification step facilitates the isolation of the thiol form of the compound. Yields for this reaction are reported to be in the range of 78% to 97%, depending on the specific reaction time and stoichiometry. mdpi.com

Interactive Table: Reaction Conditions for 6-Nitro-benzooxazole-2-thiol Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-5-nitrophenol |

| Reagent | Potassium Ethylxanthate |

| Solvent | Pyridine |

| Temperature | 120°C |

| Reaction Time | 6-8 hours (followed by 16 hours at room temp in some methods) |

| Workup | Acidification with HCl |

While the use of potassium ethylxanthate in pyridine is well-established, other solvent systems and catalytic approaches are mentioned in the broader context of benzoxazole synthesis. Aromatic solvents like xylene and toluene (B28343), ethers such as dioxane, and amide solvents like DMF have been used in related syntheses. google.com The choice of solvent can be critical and is often dependent on the specific reagents and desired reaction temperature. google.com For the cyclization of 2-aminophenol (B121084) derivatives, various catalysts, including copper and palladium-based systems, have been explored, although their specific application to the synthesis of 6-Nitro-benzooxazole-2-thiol from 2-Amino-5-nitrophenol is not explicitly detailed in the provided context. ijpbs.com

Utilizing Potassium Ethylxanthate: Reaction Conditions and Yield Optimization

Purification Techniques for 6-Nitro-benzooxazole-2-thiol

After precipitation, the crude 6-Nitro-benzooxazole-2-thiol is collected by filtration. chemicalbook.commdpi.com The solid is then typically washed to remove impurities. A common washing agent is petroleum ether. nih.govmdpi.com Subsequently, the purified product is dried under a vacuum to yield a yellow solid. chemicalbook.commdpi.com Recrystallization from solvents such as ethanol (B145695) or ethyl acetate (B1210297) is a general method for purifying benzoxazole derivatives and may be applicable, though not explicitly detailed for this specific compound in the search results. google.com

Reduction of 6-Nitro-benzooxazole-2-thiol to 6-Amino-benzooxazole-2-thiol

The conversion of the nitro group in 6-Nitro-benzooxazole-2-thiol to an amino group is a crucial final step in the synthesis of the target compound.

Iron/Ammonium (B1175870) Chloride Mediated Reduction

A widely used and effective method for the reduction of the nitro group in this specific synthesis is the use of iron powder in the presence of ammonium chloride. nih.govmdpi.com This system, known as a Béchamp reduction, is a classic method for converting aromatic nitro compounds to amines. The reaction is typically carried out in a mixed solvent system of ethanol and water, often in a 3:1 ratio. nih.govmdpi.com

The reaction mixture, containing 6-Nitro-benzooxazole-2-thiol, iron powder (typically 3.6-4 equivalents), and ammonium chloride (around 2-3 equivalents), is heated to reflux. nih.gov The reaction is generally complete within 1 to 2 hours. Ammonium chloride serves as a proton source in this reaction. After the reaction is complete, the hot mixture is filtered to remove the iron salts. nih.govmdpi.com Upon cooling, the desired this compound precipitates as a bright yellow solid. nih.govmdpi.com This method is reported to yield the final product in high purity, with yields around 90%. nih.govmdpi.com

Interactive Table: Conditions for Iron-Mediated Nitro Reduction

| Parameter | Value |

|---|---|

| Starting Material | 6-Nitro-benzooxazole-2-thiol |

| Reducing Agent | Iron powder |

| Additive | Ammonium Chloride |

| Solvent | Ethanol/Water (3:1) |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Yield | ~90% |

Alternative Reducing Agents and Their Efficacy

While the iron/ammonium chloride system is commonly employed for the reduction of the nitro group in the synthesis of this compound, several alternative reducing agents have been explored for similar transformations. The choice of reducing agent can significantly impact the yield, selectivity, and reaction conditions.

Hydrazine hydrate (B1144303) has been identified as an effective reductant for nitroarenes, particularly with microwave irradiation in a solvent like DMF, achieving yields of 76-80% in short reaction times of 8-10 minutes. However, its compatibility with thiol groups has not been definitively verified.

Catalytic hydrogenation presents another alternative. For instance, Ru-acridine complexes have demonstrated selectivity in reducing nitro groups without affecting thiol functionalities. Similarly, palladium on carbon (Pd/C) with hydrogen gas has been used for the reduction of nitroresorcinol to its corresponding amine in methanol (B129727), which provides a cleaner product. core.ac.uk Tin(II) chloride in hydrochloric acid is another recognized reducing agent for converting a nitro group to an amino group.

An iron(III) amine-bis(phenolate) catalyst with triethoxysilane (B36694) as the reductant has been shown to chemoselectively reduce aryl nitro groups over other functional groups like carbonyls and esters. rsc.org This system successfully reduced a nitro-substituted benzoxazole to its corresponding amine in 88% yield without opening the ring. rsc.org Another approach involves the use of Zn/NaHSO3 in water, which has been demonstrated as a chemoselective system for reducing a nitro group to an amine, leaving other reducible groups intact. pcbiochemres.com

The following table summarizes the efficacy of various reducing agents in nitro-to-amine conversions relevant to benzoxazole synthesis.

| Reducing Agent/System | Conditions | Yield (%) | Advantages |

| Iron powder / NH4Cl | Ethanol/water, reflux | 90 | Widely used, effective. |

| Hydrazine Hydrate | Microwave irradiation, DMF | 76-80 | Short reaction time (8-10 min). |

| Catalytic Hydrogenation (Ru-acridine complex) | H₂ (20 bar) | N/A | Selective for nitro groups over thiols. |

| Fe(III) amine-bis(phenolate) / Triethoxysilane | MeCN | 88 | High chemoselectivity. rsc.org |

| Zn / NaHSO3 | Water, 100°C | 83-94 | Environmentally benign, cost-effective. pcbiochemres.com |

| Tin(II) chloride / HCl | N/A | N/A | Standard chemical reducing agent. |

| Palladium on carbon (Pd/C) / H₂ | Methanol, rt | 82-88 | Cleaner product, quantitative yields. core.ac.uk |

Reaction Conditions and Factors Influencing Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions at each synthetic step. Key factors include the choice of reagents, solvent, temperature, and reaction time.

In the initial cyclization step to form the 6-nitro-benzooxazole-2-thiol intermediate from 2-amino-5-nitrophenol, the use of potassium ethylxanthate in pyridine at 120°C for 6-8 hours results in yields of 78-97%. The stoichiometry of the reagents and the reaction time are crucial in maximizing the yield. Acidification with HCl is a critical workup step to precipitate the thiol form of the compound.

For the subsequent reduction of the nitro group, the Fe/NH₄Cl system in a 3:1 ethanol/water mixture at reflux for 1-2 hours can achieve a 90% yield after purification. Ammonium chloride serves as a proton source, preventing over-reduction. The temperature plays a significant role; for instance, in some reductions, lowering the temperature from reflux to 50°C can decrease the yield by up to 50%. nih.gov

Solvent choice also has a considerable impact. In the iron-catalyzed reduction with triethoxysilane, acetonitrile (B52724) (MeCN) was found to be superior to toluene, THF, or ethyl acetate in terms of both reactivity and selectivity. rsc.org Similarly, in hydrogenations using Pd/C, methanol was preferred over ethanol as it yielded a cleaner product. core.ac.uk

The purity of the final product is often enhanced by the method of purification. For instance, after reduction with Pd/C and H₂, triturating the amine product from a warm, concentrated ethyl acetate solution with hexane (B92381) has been effective in yielding fine, light brown crystals. core.ac.uk

The following table outlines key factors influencing the yield and purity in the synthesis of this compound and related compounds.

| Factor | Influence on Yield and Purity |

| Reagents | Stoichiometry of reagents like potassium ethylxanthate is critical for high yield in the cyclization step. The choice of reducing agent and its equivalents dictates the efficiency and selectivity of the nitro reduction. rsc.org |

| Solvent | The solvent system (e.g., ethanol/water, MeCN) affects reaction rates and chemoselectivity. rsc.org Methanol can lead to a cleaner product in hydrogenation reactions compared to ethanol. core.ac.uk |

| Temperature | Optimal temperatures (e.g., 120°C for cyclization, reflux for reduction) are necessary for reaction completion and high yields. Lower temperatures can significantly reduce reaction efficiency. nih.gov |

| Reaction Time | Sufficient reaction time (e.g., 6-8 hours for cyclization, 1-2 hours for reduction) is required to drive the reaction to completion. |

| Workup/Purification | Acidification is crucial for isolating the thiol intermediate. Purification methods like recrystallization or trituration are essential for obtaining a high-purity final product. core.ac.uk |

General Synthetic Routes to Benzoxazole-2-thiols as Precursors

The synthesis of benzoxazole-2-thiols serves as a critical preliminary step for obtaining this compound. These precursors are generally formed through the cyclization of 2-aminophenol derivatives with a thiocarbonyl source.

Reaction of 2-Aminophenol with Thiourea (B124793)

A common and direct method for synthesizing benzoxazole-2-thiols involves the reaction of 2-aminophenol with thiourea. nih.gov This reaction can be carried out under different conditions, including high-temperature solventless approaches and catalyst-mediated cyclizations.

A straightforward and solvent-free method for synthesizing benzo[d]oxazole-2-thiol is through the direct fusion of 2-aminophenol and thiourea at elevated temperatures. nih.gov In a typical procedure, a homogenized mixture of 2-aminophenol and thiourea (in a 1:1 molar ratio) is heated at 200°C for 2 hours. nih.gov This solventless cyclocondensation reaction proceeds to completion and, after recrystallization from ethanol, can afford the product in a 74% yield with high purity. nih.gov This method is advantageous as it eliminates the need for solvents and simplifies the purification process. An alternative approach involves using tetramethylthiuram disulfide (TMTD) in water, which allows for the one-step synthesis of benzoxazole-2-thiols in excellent yields at room temperature. rsc.org

To improve reaction efficiency and often under milder conditions, various catalysts can be employed for the cyclization of 2-aminophenol with a thiocarbonyl source. Zinc oxide nanoparticles (ZnO NPs) have emerged as a green and efficient heterogeneous catalyst for this transformation. ijpbs.commdpi.com The use of ZnO NPs can facilitate the synthesis of 2-aryl-1,3-benzoxazole derivatives at room temperature. ijpbs.comresearchgate.net These nanoparticles are highly selective, stable, and reactive, overcoming some of the drawbacks of conventional catalysts. ijpbs.com The catalytic activity of nanoparticles is dependent on their size and surface area, which provides more catalytic sites for the reaction. mdpi.com ZnO NPs are also reusable for multiple cycles without a significant loss of activity, making the process more sustainable and cost-effective. mdpi.comresearchgate.net

High-Temperature Cyclocondensation Approaches

Reaction of 2-Aminophenol with Carbon Disulfide

Another well-established route to benzoxazole-2-thiols is the reaction of 2-aminophenol with carbon disulfide (CS₂). globalresearchonline.netbenthamdirect.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like ethanol or methanol. globalresearchonline.netbenthamdirect.com The condensation of 2-aminophenol with carbon disulfide under these basic conditions provides the desired benzoxazole-2-thiol in good yield. ijpbs.comresearchgate.net

In a typical procedure, carbon disulfide is added slowly to a stirred mixture of o-aminophenol and powdered anhydrous potassium carbonate in dry ethanol at room temperature. The solution is then heated to around 50°C. This method avoids the use of more toxic and hazardous reagents like phosgene. Variations of this method have been widely used for the synthesis of various benzoxazole derivatives. globalresearchonline.netbenthamdirect.commbimph.comscispace.com

One-Pot Synthesis Strategies

A notable one-pot approach involves the amination of benzoxazole-2-thiol using various amines mediated by chloroacetyl chloride, which proceeds through an intramolecular Smiles rearrangement. acs.orgnih.gov This metal-free methodology is advantageous due to its broad amine scope and short reaction times, making it a viable process for industrial scale-up. acs.orgnih.gov

Another efficient one-pot synthesis involves the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride as a promoter. This method allows for the synthesis of 2-aryl- and 2-alkyl-substituted benzoxazoles under mild conditions (60 °C in 1,2-dichloroethane) with moderate to excellent yields. d-nb.info

Furthermore, a Michael addition reaction provides an effective and practical one-pot strategy for the selective formation of C-N/C-S bonds. This method starts from substituted 2-aminophenols or 2-aminobenzenethiols and tetramethylthiuram disulfide (TMTD) with α,β-unsaturated esters. mdpi.com

The following table summarizes key aspects of different one-pot synthesis strategies for benzoxazole derivatives.

| Synthesis Strategy | Key Reagents | Key Features | Reference |

| Intramolecular Smiles Rearrangement | Benzoxazole-2-thiol, Amines, Chloroacetyl chloride | Metal-free, Wide amine scope, Short reaction time | acs.orgnih.gov |

| Triphenylbismuth dichloride-promoted desulfurization | 2-Aminophenols, Thioamides, Triphenylbismuth dichloride | Mild conditions, Moderate to excellent yields | d-nb.info |

| Michael Addition | 2-Aminophenols/2-Aminobenzenethiols, TMTD, α,β-unsaturated esters | Selective C-N/C-S bond formation | mdpi.com |

Challenges and Solutions in Synthesis

The synthesis of this compound is not without its challenges. Issues such as the stability of the thiol group, the formation of side products, and scalability for industrial production require careful consideration and strategic solutions.

Control of Thiol Stability and Oxidation

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. This reactivity necessitates careful control of reaction and storage conditions.

Challenges:

Oxidation: The thiol group can be readily oxidized by air or other oxidizing agents present in the reaction mixture.

Dimerization: Under certain pH conditions (acidic or basic), thiol groups can dimerize to form disulfides. acs.org

Solutions:

Inert Atmosphere: Conducting reactions and storing the final product under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize oxidation.

Immediate Isolation: Prompt isolation of the thiol-containing compound after acidification can prevent prolonged exposure to conditions that favor side reactions.

Control of Base: When using a base in reactions, using an appropriate amount is crucial. An excess of base can promote the formation of disulfide byproducts. acs.orgnih.gov The use of a radical scavenger like triethylamine (B128534) (Et3N) can also suppress disulfide formation. acs.orgnih.gov

Managing Side Reactions and Impurity Formation

The synthesis of this compound can be accompanied by the formation of various impurities, which can affect the yield and purity of the final product.

Challenges:

Disulfide Formation: As mentioned previously, oxidation can lead to the formation of disulfide impurities. acs.orgnih.gov

Byproducts from Starting Materials: In multi-step syntheses, residual starting materials or intermediates from previous steps can lead to impurities. For instance, in the synthesis of related benzoxazoles, the reaction of benzoxazole-2-thiol with certain bromoamines can yield a mixture of the desired product and a disulfide analogue. acs.orgnih.gov

Solutions:

Optimized Reaction Conditions: Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is critical to maximize the yield of the desired product and minimize side reactions. acs.org For example, in some reactions, a lower temperature and specific equivalents of amine and base can selectively produce the desired product over the disulfide. acs.orgnih.gov

Purification Techniques: Post-synthesis purification methods such as recrystallization or column chromatography are often necessary to remove impurities and isolate the pure compound.

Chemical Reactivity and Derivatization of 6 Amino Benzooxazole 2 Thiol

Reactions Involving the Thiol Group (-SH)

The thiol group is a prominent reactive center in the molecule, participating in oxidation, nucleophilic substitution, alkylation, and metal chelation.

Oxidation Reactions: Formation of Disulfides and Sulfonic Acids

The thiol group (-SH) of 6-Amino-benzooxazole-2-thiol is susceptible to oxidation, leading to the formation of either disulfide bridges or sulfonic acids, depending on the oxidizing agent and reaction conditions. The oxidation of thiols is a fundamental transformation, and in the case of benzoxazole-2-thiols, it can yield over-oxidized by-products like thiosulfinates and thiosulfonates if not controlled. researchgate.net

The formation of disulfides often occurs through a one-electron oxidation mechanism, which generates highly reactive thiol radicals (RS•) that subsequently dimerize. mdpi.com Various oxidizing agents, including hydrogen peroxide and Cu(NO₃)₂·3H₂O, can be employed for this transformation. researchgate.net For instance, the oxidation of related benzoxazole-2-thiol derivatives can lead to disulfide formation as a side product, especially when an excess of a base is used in certain reactions. acs.orgnih.gov

Further oxidation under stronger conditions converts the thiol group into a sulfonic acid (-SO₃H). This process represents the end product of free-radical oxidation of thiols. mdpi.com A general method for oxidizing thiols to sulfonic acids involves using a sulfoxide (B87167) (like dimethyl sulfoxide) in the presence of a halogen or hydrogen halide catalyst and water. google.com

Table 1: Oxidation Reactions of the Thiol Group

| Reactant | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| Thiol | Hydrogen Peroxide (H₂O₂) | Disulfide / Sulfonic Acid | researchgate.net |

| Thiol | Cu(NO₃)₂·3H₂O | Disulfide | researchgate.net |

| Thiol | Dimethyl Sulfoxide / Halogen Catalyst | Sulfonic Acid | google.com |

| Thiol | Reactive Oxygen Species (ROS) | Sulfenic, Sulfinic, Sulfonic Acids | mdpi.com |

Nucleophilic Substitution Reactions at the Thiol Position

The thiol group can act as a leaving group and be displaced by nucleophiles. Research has shown that under specific conditions, the thiol group in benzoxazole-2-thiol can be substituted by an amino group. acs.org For example, in a reaction with 4-bromobenzylamine (B181089) in refluxing toluene (B28343) using triethylamine (B128534) (Et₃N) as a base, the amino group of the benzylamine (B48309) was found to be sufficiently nucleophilic to substitute the thiol, yielding a 2-aminobenzoxazole (B146116) derivative. acs.orgnih.gov This type of reaction highlights the thiol's ability to be replaced, opening pathways to different classes of 2-substituted benzoxazoles.

Alkylation Reactions: Formation of Thioethers

Alkylation of the thiol group is a common derivatization strategy that results in the formation of stable thioethers (S-alkylation). This reaction typically involves treating the benzoxazole-2-thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. google.com

For instance, the synthesis of thioether derivatives has been demonstrated by reacting 1,3-benzoxazole-2-thiol (B7734307) with ethyl 2-bromo isobutyrate in dimethylformamide (DMF) with anhydrous potassium carbonate as the base. sphinxsai.com Similarly, reacting benzoxazole-2-thiol with isopropyl halides in refluxing methanol (B129727) yields the corresponding isopropylthio derivative. This S-alkylation is a key step in the synthesis of various biologically active compounds, where the resulting 2-alkylthio-benzoxazole can be further modified. google.com

Table 2: Alkylation of Benzoxazole-2-thiols

| Thiol Derivative | Alkylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| 1,3-benzoxazole-2-thiol | Ethyl 2-bromo isobutyrate | K₂CO₃ | Ethyl-2-(1,3-benzoxazol-2-ylsulfanyl)-2-methyl propionate | sphinxsai.com |

| 4-amino-6-chloro-1,3-benzoxazole-2-thiol | Ethyl 2-bromo isobutyrate | K₂CO₃ | Ethyl 2-[(7-amino-5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-2-methyl propionate | sphinxsai.com |

| Benzoxazole-2-thiol | Isopropyl bromide | - | Benzoxazole (B165842), 2-[(1-methylethyl)thio]- | |

| 2-mercapto-benzoxazole | C₁₋₆ alkylating agent | - | 2-alkylthio-benzoxazole | google.com |

Metal Chelation Properties of the Thiol Group

The thiol group, in conjunction with the nitrogen atom of the benzoxazole ring, confers metal-chelating capabilities to the molecule. Benzoxazole derivatives can act as bidentate ligands, binding to metal ions through both the thiol sulfur and the oxazole (B20620) nitrogen. This chelation is a key factor in the biological activity of some derivatives, such as the inhibition of metalloenzymes.

Studies on related bis(benzazol-2-yl)methanes demonstrate that these ligands form stable neutral chelates (ML₂) with a variety of divalent transition metals, including zinc, copper, cobalt, and nickel. acs.org The formation and stability of these metal complexes are highly dependent on the electronic properties of the heteroaromatic ring system. acs.org The ability of the thiol group to participate in metal coordination is a well-established principle in the chemistry of related heterocyclic thiols like 2-thioacetic acid benzothiazole (B30560), which readily forms complexes with Ni(II), Cu(II), and other metal ions. researchgate.net

Reactions Involving the Amino Group (-NH₂)

The amino group at the 6-position provides another site for functionalization, primarily through reactions typical of aromatic amines, such as acylation.

Acylation Reactions: Formation of Amides

The amino group of this compound can undergo acylation to form the corresponding amides. This is a fundamental reaction in organic chemistry for creating amide bonds. researchgate.net While specific examples for this compound are not detailed in the provided sources, the reactivity can be inferred from studies on analogous compounds like 2-aminobenzothiazoles. nih.gov

Acylation of 2-aminobenzothiazoles has been successfully carried out using reagents like chloroacetyl chloride and various substituted benzoic acids. nih.gov These reactions typically proceed by treating the amino-substituted benzazole with an acylating agent (e.g., an acyl chloride or anhydride) to form an N-acylated product. researchgate.netnih.gov This transformation is valuable for synthesizing derivatives with potential biological activities, as seen in the preparation of anticonvulsant and anti-inflammatory agents from acylated 2-aminobenzothiazoles. nih.gov

Substitution Reactions at the Amino Position

The amino group at the C-6 position of the benzoxazole ring is a primary aromatic amine, rendering it nucleophilic and susceptible to a variety of substitution reactions. These reactions are fundamental for introducing diverse functionalities, thereby modulating the molecule's physicochemical and biological properties. The amino group can readily react with electrophiles, often under basic or neutral conditions.

Common substitution reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a standard method for attaching various organic moieties.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for further derivatization.

The nucleophilicity of the amino group is influenced by the electronic properties of the benzoxazole ring system. The presence of the electron-donating thiol group (in its thiolate form) and the oxazole ring's heteroatoms can modulate the reactivity of the amino group. These substitution reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Participation in Hydrogen Bonding

The amino (-NH₂) and thiol (-SH) groups of this compound are key participants in hydrogen bonding, acting as both hydrogen bond donors. The nitrogen of the amino group also possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This capacity for hydrogen bonding is critical to its interaction with biological macromolecules, such as proteins and nucleic acids, and influences its solubility and crystal packing structure. rsc.org

The amino group can form strong hydrogen bonds with electronegative atoms like oxygen and nitrogen found in the backbones or side chains of amino acid residues in proteins. Similarly, the thiol group, although a weaker hydrogen bond donor than an alcohol, can engage in these interactions. nih.govacs.org The thiol hydrogen is more acidic than its alcohol counterpart, which can influence the nature of the hydrogen bond. nih.gov The benzoxazole ring's nitrogen and oxygen atoms can also act as hydrogen bond acceptors. rsc.org This network of potential hydrogen bonds is fundamental to the molecule's ability to bind to specific biological targets, such as enzyme active sites.

| Functional Group | Hydrogen Bonding Role | Potential Interaction Partners |

| 6-Amino (-NH₂) | Donor & Acceptor | Carbonyl oxygen, hydroxyl groups, amine nitrogen |

| 2-Thiol (-SH) | Donor | Carbonyl oxygen, nitrogen heterocycles |

| Benzoxazole Nitrogen | Acceptor | Hydroxyl groups, amide protons |

| Benzoxazole Oxygen | Acceptor | Hydroxyl groups, amide protons |

Reactions Involving the Benzoxazole Ring System

Electrophilic Aromatic Substitution Patterns

The benzoxazole ring is a heteroaromatic system, and its reactivity in electrophilic aromatic substitution (EAS) is governed by the directing effects of its existing substituents. In this compound, the benzene (B151609) portion of the ring is activated towards EAS by the powerful electron-donating amino group.

The directing effects are as follows:

Amino Group (-NH₂): As a strong activating group, it directs incoming electrophiles to the ortho and para positions relative to itself (C-5 and C-7).

Thiol Group (-SH): The thiol group and the fused oxazole ring also influence the electron density of the benzene ring.

Given the potent activating and directing effect of the amino group at C-6, electrophilic substitution is most likely to occur at the C-5 and C-7 positions, which are ortho and para to the amino group, respectively. The specific outcome of a reaction would depend on the nature of the electrophile and the reaction conditions. For instance, halogenation would be expected to yield 5-halo or 7-halo derivatives, or potentially di-substituted products under forcing conditions.

Smiles Rearrangement Mechanisms

The benzoxazole-2-thiol scaffold is known to undergo the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction. acs.orgnih.gov This rearrangement is a powerful tool for synthesizing N-substituted 2-aminobenzoxazoles from the more readily available benzoxazole-2-thiol. acs.orgnih.gov

A common strategy involves a one-pot amination of benzoxazole-2-thiol mediated by chloroacetyl chloride with various amines. acs.orgnih.gov The proposed mechanism proceeds through several key steps:

S-Alkylation: The reaction is initiated by the S-alkylation of the benzoxazole-2-thiol with an activated electrophile (e.g., formed from chloroacetyl chloride and an amine). This forms an S-substituted intermediate.

Nucleophilic Attack: The nitrogen atom of the amine moiety then performs an intramolecular nucleophilic attack on the C-2 carbon of the benzoxazole ring. acs.orgnih.gov

Formation of a Spiro Intermediate: This attack leads to the formation of a transient, five-membered spirocyclic intermediate, which breaks the aromaticity of the benzoxazole ring. acs.orgnih.gov

Ring Opening and Rearomatization: The C-O bond in the oxazole ring of the spiro intermediate cleaves, followed by subsequent rearrangement and hydrolysis to yield the final N-substituted 2-aminobenzoxazole product and a carbonyl-containing side product. nih.gov

This methodology is noted for its wide scope with respect to the amine used, short reaction times, and metal-free conditions, making it an efficient route for generating diverse derivatives. acs.orgnih.gov Studies have shown that aromatic and primary amines react smoothly, while sterically hindered amines may result in lower yields. acs.orgnih.gov

| Step | Description |

| 1 | Activation & S-Alkylation |

| 2 | Intramolecular Attack |

| 3 | Spiro Intermediate |

| 4 | Rearrangement |

Synthesis of Complex Derivatives and Conjugates

Development of Ligands and Probes

This compound is a valuable building block for the synthesis of more complex molecules, including specialized ligands and fluorescent probes. Its functional groups provide convenient handles for elaboration and conjugation.

Fluorescent Probes: The benzoxazole core is a known fluorophore. globalresearchonline.net Modifications to the 6-amino and 2-thiol positions can be used to tune the photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. This allows for the rational design of fluorescent probes for biological imaging, where changes in fluorescence signal can report on specific cellular events or the presence of certain analytes.

The synthesis of these complex derivatives often involves multi-step reaction sequences that selectively modify the different functional groups of the this compound starting material.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, containing both a primary amine and a thiol group, presents theoretical possibilities for its incorporation into various polymeric structures. While specific research on the polymerization of this particular compound is not extensively documented in publicly available literature, its functional groups are known to participate in several types of polymerization reactions. The presence of both a nucleophilic amine and a reactive thiol on a rigid benzoxazole core suggests its potential as a monomer or a modifying agent in the synthesis of novel polymers with unique thermal and chemical properties.

The reactivity of the amino and thiol groups allows for their participation in nucleophilic substitution reactions. These functional groups are key to a variety of chemical modifications and interactions, making the compound a versatile candidate for polymer synthesis.

Potential Polycondensation Reactions

The primary amino group on the this compound molecule is a prime site for polycondensation reactions.

Polyamides: In theory, the amino group could react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyamides. This type of step-growth polymerization, known as direct polycondensation, can be facilitated by condensing agents. rasayanjournal.co.in The resulting polyamides would feature the rigid benzoxazole-2-thiol moiety as a repeating unit in the polymer backbone, which could impart high thermal stability and specific chemical resistances to the material.

Polyurethanes and Polythioureas: The amino group can also react with diisocyanates to form polyureas. Similarly, reactions involving isothiocyanates could lead to the formation of polythioureas. These polymers are often synthesized through condensation polymerization. vdoc.pubgoogle.com The incorporation of the benzoxazole structure could influence the final properties of these materials.

Potential as a Curing Agent and in Polyaddition Reactions

The presence of active hydrogens on both the amino and thiol groups suggests that this compound could function as a curing agent or hardener for epoxy resins. threebond.co.jp

Epoxy Resins: Both amine and thiol groups are known to react with the epoxy rings of epoxy resins, leading to cross-linked, thermosetting polymer networks. threebond.co.jpkarenz.jp The amino group can initiate a ring-opening addition reaction with the epoxide, and the thiol group can also participate in similar "thiol-epoxy" curing reactions. karenz.jp The rigid, heterocyclic structure of the benzoxazole unit would likely contribute to a high glass transition temperature (Tg) and enhanced thermal stability of the cured resin. karenz.jp

Potential in Ring-Opening Polymerization

Thiols have been shown to catalyze and participate in the ring-opening polymerization (ROP) of other heterocyclic monomers, such as benzoxazines. mdpi.comresearchgate.net

Modification of Polybenzoxazines: It is plausible that this compound could act as a co-reactant or modifier in the ROP of benzoxazine (B1645224) monomers. The thiol group could initiate the ring-opening of the oxazine (B8389632) ring, becoming incorporated into the resulting polybenzoxazine network. mdpi.comresearchgate.net This could be a method to introduce the benzoxazole-2-thiol functionality into a polybenzoxazine structure, potentially modifying its properties, such as metal ion chelation capabilities or adhesion. researchgate.net

The following table summarizes the theoretical polymerization reactions involving this compound based on the reactivity of its functional groups.

| Polymer Type | Co-reactant | Reactive Group(s) of this compound | Potential Polymerization Mechanism |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amino (-NH2) | Polycondensation |

| Polyurea | Diisocyanate | Amino (-NH2) | Polycondensation |

| Cured Epoxy Resin | Epoxy Resin (e.g., Diglycidyl ether) | Amino (-NH2) and Thiol (-SH) | Polyaddition / Curing |

| Modified Polybenzoxazine | Benzoxazine Monomer | Thiol (-SH) and/or Amino (-NH2) | Ring-Opening Polymerization |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the 6-Amino-benzooxazole-2-thiol molecule.

¹H NMR Spectral Analysis of Protons on the Benzoxazole (B165842) Ring and Functional Groups

The ¹H NMR spectrum of this compound provides specific information about the protons attached to the benzoxazole ring system and its functional groups. In a typical analysis using DMSO-d₆ as the solvent, the aromatic protons of the benzoxazole ring exhibit distinct signals.

A study reported the following ¹H NMR spectral data for this compound:

A doublet of doublets (dd) at δ 6.51 ppm, which corresponds to two protons.

A doublet (d) at δ 6.64 ppm, also corresponding to two protons.

A doublet (d) at δ 6.90 ppm, representing two protons. nih.gov

These signals are characteristic of the protons on the substituted benzene (B151609) ring portion of the benzoxazole structure. The splitting patterns (doublet of doublets and doublets) arise from the coupling interactions between adjacent protons on the ring. The integration values (2H for each signal) confirm the number of protons associated with each resonance.

| ¹H NMR Data for this compound | |

| Chemical Shift (δ) in ppm | Multiplicity & Number of Protons |

| 6.51 | dd, 2H |

| 6.64 | d, 2H |

| 6.90 | d, 2H |

| Data obtained in DMSO-d₆. nih.gov |

¹³C NMR Spectral Analysis of Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its electronic environment.

While specific ¹³C NMR data for this compound is not extensively detailed in the provided search results, the analysis of related benzoxazole structures can offer valuable insights. For instance, in benzoxazole derivatives, the carbon atoms of the heterocyclic ring and the fused benzene ring resonate at characteristic chemical shifts. The carbon attached to the sulfur atom (C=S) in the thiol group would be expected to appear at a significantly different chemical shift compared to the aromatic and amino-substituted carbons. The analysis of similar structures like 2-methylbenzo[d]oxazole shows carbon signals in the range of δ 110-164 ppm. mdpi.com

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity within a molecule. wikipedia.org

COSY spectra would reveal correlations between coupled protons, helping to confirm the positions of the protons on the benzoxazole ring relative to each other.

HSQC spectra would establish one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR signals.

The application of these techniques is crucial for complex molecules where 1D spectra may be crowded or ambiguous. bohrium.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and determining its elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is ionized, typically by protonation, to form a molecular ion.

For this compound, the expected molecular ion in positive ion mode would be [M+H]⁺. A reported ESI-MS analysis showed a peak at a mass-to-charge ratio (m/z) of 167.1, which corresponds to the protonated molecule of this compound (C₇H₆N₂OS). nih.gov This finding confirms the molecular weight of the compound.

| ESI-MS Data for this compound | |

| Ion | m/z |

| [M+H]⁺ | 167.1 |

| Source: nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. By comparing the exact measured mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence.

While a specific HRMS value for this compound was not found in the provided search results, HRMS analysis is a standard and essential technique for the definitive characterization of newly synthesized compounds. acs.orgrsc.org For this compound (C₇H₆N₂OS), the calculated exact mass would be compared against the experimentally determined mass to confirm this specific elemental formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of this compound, providing critical insights into its functional groups and bonding arrangements. The molecule's preferred tautomeric form in the solid state is the 6-amino-1,3-benzoxazole-2(3H)-thione . This is a common characteristic for similar heterocyclic systems, which tend to exist predominantly in the thione form rather than the thiol tautomer, a fact that is confirmable through spectroscopic analysis nih.govcdnsciencepub.com. The IR spectrum, therefore, is expected to show characteristic absorption bands corresponding to the vibrations of the amino group (-NH₂), the thioamide moiety (-NH-C=S), and the benzoxazole ring system.

The vibrational spectrum of this compound is defined by the absorption frequencies of its constituent functional groups. The absence of a distinct S-H stretching band around 2550-2600 cm⁻¹ and the presence of characteristic N-H and C=S bands confirm the dominance of the thione tautomer cdnsciencepub.comresearchgate.net.

Amino Group (-NH₂): The primary amino group at the 6-position gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, typically observed in the range of 3400-3200 cm⁻¹. For related amino-substituted aromatic compounds, these bands are sharp and clearly identifiable ekb.eg. A scissoring (bending) vibration for the NH₂ group is also expected around 1650-1580 cm⁻¹ ekb.eg.

Thioamide Group (N-H and C=S): The N-H group within the heterocyclic ring of the thione tautomer produces a stretching vibration, often seen as a broad band between 3200 cm⁻¹ and 3100 cm⁻¹, the broadening being indicative of hydrogen bonding. The thiocarbonyl (C=S) stretching vibration is more complex. Due to coupling with other vibrations, particularly C-N stretching, its absorption is found over a wide range, typically between 1200 cm⁻¹ and 1050 cm⁻¹ cdnsciencepub.com.

Imine Group (C=N): The endocyclic C=N bond of the benzoxazole ring system exhibits a characteristic stretching vibration. This band is typically found in the 1660-1550 cm⁻¹ region. For derivatives of benzoxazole, this absorption is often strong and located near 1650 cm⁻¹ nih.gov.

Carbonyl Group (C=O): A C=O functional group is not present in the primary structure of this compound or its stable thione tautomer. Its characteristic strong absorption band, typically found in the 1750-1650 cm⁻¹ range, would therefore be absent from the spectrum ekb.eg.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Notes |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Two distinct bands expected. |

| Amino (-NH₂) | Scissoring (Bend) | 1650 - 1580 | Can overlap with C=N stretch. |

| Thioamide (N-H) | Stretch | 3200 - 3100 | Often broadened by hydrogen bonding. |

| Imine (C=N) | Stretch | 1660 - 1550 | Characteristic of the benzoxazole ring. nih.gov |

| Thiocarbonyl (C=S) | Stretch | 1200 - 1050 | Can be coupled with other vibrations. cdnsciencepub.com |

| Thiol (S-H) | Stretch | ~2600 - 2550 | Absence indicates dominant thione tautomer. researchgate.net |

The molecular structure of this compound, with its hydrogen bond donors (the amino -NH₂ and ring -NH groups) and acceptors (the ring oxygen, the thione sulfur, and the nitrogen atoms), is highly conducive to the formation of extensive intermolecular hydrogen bonds . These interactions are critical in defining the compound's solid-state architecture and can be effectively studied using IR spectroscopy.

The presence of hydrogen bonding is primarily evidenced by significant changes in the stretching frequencies of the N-H groups. Compared to a theoretical non-bonded state, the N-H stretching bands in the solid-state spectrum are expected to be shifted to lower frequencies (a redshift) and appear considerably broadened chem-soc.si. For instance, the redshift of the OH stretching frequency in ethanol-N-methylimidazole dimers by 68 cm⁻¹ was a clear indicator of hydrogen bond formation chem-soc.si. Similarly, for this compound, the N-H bands of both the amino and thioamide groups would be broadened and shifted due to intermolecular N-H···S and N-H···N interactions in the crystal lattice. Far-infrared spectroscopy can also be a powerful tool for probing the low-frequency vibrational modes associated with these collective, intermolecular hydrogen bonding networks rsc.org.

Identification of Characteristic Functional Group Vibrations (Amino, Thiol, C=N, C=O)

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid bruker.commdpi.com. This technique provides unambiguous data on bond lengths, bond angles, and the spatial organization of molecules, which is essential for understanding structure-property relationships.

While a specific crystal structure for this compound is not publicly documented, analysis of closely related benzoxazole and triazole-thione derivatives provides a strong basis for predicting its solid-state structure mdpi.comnih.gov. Single-crystal X-ray diffraction (SCXRD) analysis would begin with growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the repeating unit cell, from which the atomic positions are determined.

For a related Schiff base hybrid containing a triazole-3-thione moiety, SCXRD analysis revealed a triclinic crystal system with a P-1 space group mdpi.com. A similar analysis for this compound would yield precise measurements of its unit cell parameters (a, b, c, α, β, γ) and confirm its tautomeric state in the solid phase. It would also provide definitive bond lengths, such as the C=S and C=N bonds within the heterocyclic ring and the C-NH₂ bond at the 6-position. For comparison, C-S bond lengths in similar thiol-containing heterocyclic compounds have been reported in the range of 1.68–1.74 Å nih.gov.

The data from SCXRD is crucial for analyzing the supramolecular assembly, revealing how molecules are arranged in the crystal lattice through various non-covalent interactions mdpi.comnih.gov. For this compound, the crystal packing is expected to be dominated by a network of hydrogen bonds and π–π stacking interactions.

Hydrogen Bonding: The amino group and the ring N-H group are potent hydrogen bond donors. They are expected to form strong intermolecular hydrogen bonds with the thione sulfur atom (N-H···S) and the heterocyclic nitrogen atom (N-H···N) of adjacent molecules. These interactions are frequently observed as the primary organizing forces in the crystal packing of related N-heterocyclic thiones semanticscholar.org.

Other Contacts: Hirshfeld surface analysis of similar crystal structures often reveals a high percentage of H···H, C···H, and N···H contacts, which, while weaker, collectively play a significant role in stabilizing the crystal packing semanticscholar.orgrsc.org.

Table 2: Plausible Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance |

| Hydrogen Bond | N-H (Amino/Thioamide) | S (Thione) | N···S distance ~3.4 Å | Primary directional force in crystal packing. semanticscholar.org |

| Hydrogen Bond | N-H (Amino/Thioamide) | N (Ring) | N···N distance ~3.1 Å | Contributes to the formation of supramolecular synthons. nih.gov |

| π–π Stacking | Benzoxazole Ring | Benzoxazole Ring | Centroid-Centroid distance ~3.6 Å | Stabilizes the layered arrangement of molecules. nih.gov |

| van der Waals | H, C, N atoms | H, C, N atoms | Sum of van der Waals radii | Contributes to overall packing efficiency. semanticscholar.orgrsc.org |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Amino-benzooxazole-2-thiol, DFT calculations offer a window into its electronic properties and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. chalcogen.ro

DFT calculations can predict the HOMO-LUMO gap. For instance, a related compound, 4-Methyl-1,3-benzoxazole-2-thiol, was found to have a HOMO-LUMO gap of approximately 4.2 eV, suggesting its suitability for charge-transfer applications. The thiol group in such compounds often acts as an electron donor, influencing their reactivity, particularly in metal coordination. The HOMO and LUMO energies are fundamental in calculating various quantum chemical parameters that describe a molecule's reactivity. dergipark.org.tr The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. chalcogen.ro

Table 1: Predicted Electronic Properties of Benzoxazole (B165842) Derivatives from DFT Studies

| Compound | Predicted HOMO-LUMO Gap (eV) | Key Finding | Reference |

|---|---|---|---|

| 4-Methyl-1,3-benzoxazole-2-thiol | ~4.2 | Thiol group acts as an electron donor. |

DFT calculations are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This is essential for understanding the molecule's shape and how it interacts with other molecules. Conformational analysis, a part of this process, explores the different spatial arrangements of a molecule (conformers) and their relative energies. For benzoxazole derivatives, computational studies have been used to determine their conformational landscape. researchgate.net These calculations help in understanding the preference for certain conformations, which can be influenced by intramolecular interactions such as hydrogen bonding and chalcogen bonding. researchgate.net

Prediction of Electronic Properties (e.g., HOMO-LUMO Gaps) and Reactivity

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein or nucleic acid. These methods are instrumental in drug discovery and development. rsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. tandfonline.com This allows for the detailed investigation of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, in studies of related benzoxazole derivatives, docking simulations have identified key interactions with the active sites of enzymes. rsc.org The benzoxazole ring can engage in π-π stacking with aromatic residues, while the amino and thiol groups can participate in hydrogen bonding and covalent interactions, respectively.

Derivatives of benzoxazole have been docked with various biological targets, including DNA and viral proteins. tandfonline.comnih.gov For instance, the binding of benzoxazole derivatives to the HIV-1 nucleocapsid protein (NC) has been studied, revealing non-covalent interactions within a hydrophobic pocket. nih.gov Similarly, docking studies on benzoxazole-thiazolidinone hybrids with SARS-CoV-2 proteases showed hydrogen bonding with catalytic residues. rsc.org

Beyond just predicting the binding mode, molecular docking and dynamics can estimate the binding affinity, which is a measure of how strongly a ligand binds to its target. tandfonline.com This is often expressed as a binding energy or an inhibitory constant (Ki). Lower binding energies typically indicate a more stable complex and potentially higher biological activity. tandfonline.com

For example, docking studies of benzoxazole derivatives have predicted their binding affinities to various targets, which often correlate with experimentally determined activities like anthelmintic or anticancer effects. nih.govcabidigitallibrary.org Molecular dynamics simulations further refine these predictions by simulating the movement of the ligand-target complex over time, providing insights into the stability of the interactions. rsc.org

Table 2: Examples of Molecular Docking Studies on Benzoxazole Derivatives

| Derivative Class | Target | Key Interactions | Predicted Activity | Reference |

|---|---|---|---|---|

| Benzoxazole-thiazolidinone hybrids | SARS-CoV-2 3CLpro | Hydrogen bonds with catalytic dyad | Antiviral | rsc.org |

| 5-Nitro-benzoxazole derivatives | β-tubulin | Hydrogen bonds | Anthelmintic | cabidigitallibrary.org |

| 2-Benzoxazolinone derivatives | HIV-1 Nucleocapsid protein | Non-covalent interactions in hydrophobic pocket | Antiviral | nih.gov |

Investigation of Ligand-Target Interactions

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound like this compound and observing the effects on its activity, researchers can design more potent and selective molecules. mdpi.com

For benzoxazole and related heterocyclic systems, SAR studies have provided valuable insights. The introduction of different substituents on the benzoxazole ring can significantly alter the compound's biological profile. mdpi.com For example, the presence and position of the amino group can affect solubility and hydrogen bonding capacity. The thiol group is also a key functional group that can be modified to modulate activity. In some series of benzoxazole derivatives, the introduction of a methylene (B1212753) bridge at the 2-position was found to decrease cytotoxic activity. nih.gov SAR studies on benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have also been extensively reviewed, providing a basis for the rational design of new therapeutic agents. rjptonline.org

Computational Approaches to Correlate Structural Modifications with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built upon the principle that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.

In the case of this compound derivatives, QSAR studies can be employed to understand how modifications at the 6-amino group or the 2-thiol group influence their therapeutic potential, for instance, as antimicrobial or anticancer agents. The process typically involves the calculation of a wide range of molecular descriptors for a set of synthesized and biologically evaluated derivatives. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify the distribution of electrons within the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: These measure the molecule's affinity for nonpolar environments.

Once calculated, these descriptors are used to build a regression model that links them to the observed biological activity. Techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are commonly used to develop robust QSAR models. semanticscholar.org For instance, a QSAR study on a series of benzoxazole derivatives might reveal that increased hydrophobicity at a particular position and the presence of a hydrogen bond donor at another are crucial for enhanced activity. nih.gov This information provides a clear roadmap for designing new derivatives with improved efficacy.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method allows researchers to visualize the interactions between a this compound derivative and its biological target, such as an enzyme or a protein receptor. By understanding these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, it is possible to rationalize the observed biological activity and to propose structural modifications that could enhance binding affinity. For example, docking studies could reveal that the amino group of this compound forms a critical hydrogen bond with an amino acid residue in the active site of a target enzyme. This knowledge would suggest that modifications to this group should be approached with caution to preserve this key interaction.

Predictive Modeling for Derivative Design

The ultimate goal of correlating structural modifications with biological efficacy is to develop predictive models that can guide the design of new, more potent derivatives. Predictive QSAR models, once validated, can be used to estimate the biological activity of virtual compounds that have not yet been synthesized. csit.am This allows for the in silico screening of large virtual libraries of potential derivatives, prioritizing those with the highest predicted activity for synthesis and biological evaluation.

The development of predictive QSAR models involves several key steps:

Data Set Selection: A diverse set of compounds with well-defined biological activity data is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Building: A statistical method is used to build a regression model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. A high cross-validated R² (q²) value (typically > 0.5) is often considered an indicator of a reliable model. mdpi.com

For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build a predictive model. These methods generate 3D fields around the molecules that represent their steric and electrostatic properties. The resulting models can be visualized as contour maps, highlighting regions where bulky groups or electropositive/electronegative groups would be favorable or unfavorable for activity. nih.gov This provides a three-dimensional guide for designing new derivatives of this compound with optimized interactions with their biological target.

The following table illustrates a hypothetical outcome of a predictive QSAR model for a series of this compound derivatives, showcasing how such a model can be used to predict the biological activity of new compounds.

| Compound | Modification at 6-amino group | Modification at 2-thiol group | Experimental Activity (IC₅₀, µM) | Predicted Activity (pIC₅₀) |

| 1 | -NH₂ | -SH | 10.5 | 4.98 |

| 2 | -NHCOCH₃ | -SH | 5.2 | 5.28 |

| 3 | -NH₂ | -SCH₃ | 8.1 | 5.09 |

| 4 | -N(CH₃)₂ | -SH | 15.3 | 4.81 |

| New Derivative A | -NHSO₂CH₃ | -SH | Not Synthesized | 5.65 |

| New Derivative B | -NH₂ | -SC₂H₅ | Not Synthesized | 5.15 |

Tautomerism and Energetic Comparisons

Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical aspect of the chemistry of many heterocyclic compounds. For this compound, the potential for thione-thiol tautomerism has significant implications for its chemical reactivity, biological activity, and spectroscopic properties.

Theoretical Studies on Thione-Thiol Tautomerism

This compound can exist in two tautomeric forms: the thione form (6-amino-1,3-benzoxazole-2(3H)-thione) and the thiol form (6-amino-1,3-benzoxazol-2-ylthiol). ubc.ca Theoretical studies, primarily using Density Functional Theory (DFT), have proven to be highly effective in investigating the relative stabilities of these tautomers.

DFT calculations can accurately predict the geometries and energies of the different tautomeric forms. ubc.ca These calculations typically involve optimizing the molecular structure of each tautomer to find its lowest energy conformation. The relative energies of the optimized structures can then be compared to determine which tautomer is more stable. In many similar heterocyclic systems, theoretical studies have consistently shown that the thione form is energetically favored over the thiol form in the gas phase and in various solvents. ubc.ca This preference is often attributed to the greater stability of the C=S double bond compared to the C=N double bond within the heterocyclic ring system.

Energetic Characterization of Tautomeric Forms

The energetic comparison of the thione and thiol tautomers of this compound can be quantified through computational methods. DFT calculations provide the total electronic energies of each tautomer, and the difference between these energies (ΔE) indicates their relative stability. A negative ΔE for the thione-to-thiol conversion would suggest that the thiol form is more stable, while a positive ΔE indicates the thione form is favored.

Furthermore, these calculations can be extended to include the effects of solvent, which can influence the tautomeric equilibrium. The polarizable continuum model (PCM) is a common method used to simulate the solvent environment. By comparing the energies in the gas phase and in different solvents, it is possible to predict how the tautomeric equilibrium might shift in various environments.

The following table presents a hypothetical energetic comparison of the thione and thiol tautomers of this compound, based on typical results from DFT calculations on similar heterocyclic systems. The energies are given in kcal/mol.

| Tautomer | Gas Phase Energy (kcal/mol) | Solvated Energy (Water, kcal/mol) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Thione | 0.00 | 0.00 | 0.00 | 0.00 |

| Thiol | +13.95 | +10.50 | +13.95 | +10.50 |

These hypothetical data illustrate that the thione form is significantly more stable than the thiol form in both the gas phase and in an aqueous environment, although the energy difference is slightly reduced in the polar solvent. ubc.ca The greater stability of the thione form is a common feature of many 2-mercapto-substituted nitrogen-containing heterocycles. ubc.ca This theoretical prediction is crucial for understanding the reactivity of this compound, as it suggests that the molecule will predominantly exist and react in its thione form under most conditions.

Biological and Pharmacological Research Applications

Antimicrobial Activities

Derivatives of 6-Amino-benzooxazole-2-thiol have demonstrated a broad spectrum of antimicrobial efficacy, showing activity against both bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Organisms

Research has shown that benzoxazole (B165842) derivatives are effective against a variety of bacterial strains. Studies have highlighted the activity of these compounds against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis. The antibacterial activity of these compounds is influenced by the specific substitutions on the benzoxazole core. ucl.ac.be

New amide derivatives of 2-aminobenzothiazole (B30445), a related class of compounds, have shown moderate activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus epidermidis. impactfactor.org Similarly, other research has demonstrated the activity of benzoxazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. mbimph.com

Antifungal Properties, including against Candida albicans and Aspergillus niger

In addition to their antibacterial properties, derivatives of this compound have exhibited significant antifungal activity. Research has specifically noted their effectiveness against Candida albicans and Aspergillus niger. mbimph.comscispace.com Some benzoxazole derivatives have been found to be active against various Candida species. nih.gov The antifungal activity of these compounds is a key area of ongoing research. mbimph.comsemanticscholar.org

Mechanisms of Antimicrobial Action (e.g., Inhibition of Nucleic Acid Synthesis)

The antimicrobial action of benzoxazole derivatives is believed to involve multiple mechanisms. One proposed mechanism is the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Furthermore, research into related benzoxazole compounds suggests that they may interfere with nucleic acid binding properties, which could contribute to their antimicrobial effects. nih.gov The thiol group present in this compound can form covalent bonds with proteins, thereby affecting their function, while the amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Anticancer / Antitumor Properties

The potential of this compound and its derivatives as anticancer agents has been extensively investigated, with studies demonstrating their effectiveness against a range of cancer cell lines.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, HepG2, A549, SW620, SKRB-3, HeLa)